2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
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Overview
Description
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide: belongs to the extended flavonoid family. Flavonoids are natural products found in various plants and exhibit diverse physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Preparation Methods
Synthetic Routes:: The chemical synthesis of this compound involves several steps. One key strategy employed by researchers is the oxidative dearomatization/Diels-Alder cycloaddition reaction. This approach has enabled the construction of six distinct classes of related diterpenoid alkaloids, along with their corresponding frameworks (atisine-, denudatine-, arcutane-, arcutine-, napelline-, and hetidine-based structures). Notably, the total synthesis of six natural product molecules (isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone) has been achieved .
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic strategies developed in research labs can serve as a foundation for potential scaled-up processes.
Chemical Reactions Analysis
Reaction Types:: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can convert alcohols to carbonyl compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the pyridine ring or the amide group.
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents involved. Detailed mechanistic studies are essential to understand the regioselectivity and stereochemistry of these transformations.
Scientific Research Applications
Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a valuable model for studying complex natural product synthesis.
Biology and Medicine::Anti-Inflammatory: Investigations into its anti-inflammatory properties could lead to novel drug candidates.
Anticancer: Understanding its effects on cancer cells and potential molecular targets is crucial.
Cardiovascular Health: Its cardiotonic properties warrant further exploration.
Industry:: While direct industrial applications are limited, insights gained from studying this compound can inspire new drug discovery and synthetic methodologies.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness:: This compound’s unique structural features set it apart from other flavonoids. Its combination of chromenone, pyridine, and acetamide moieties contributes to its distinct properties.
Similar Compounds:: While there are no direct analogs, related flavonoids and diterpenoid alkaloids share some structural motifs. Examples include atisine, denudatine, and arcutine.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-12-15-3-4-17(23)13(2)19(15)26-20(25)16(12)11-18(24)22-10-7-14-5-8-21-9-6-14/h3-6,8-9,23H,7,10-11H2,1-2H3,(H,22,24) |
InChI Key |
GMAHLAOZWXTFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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